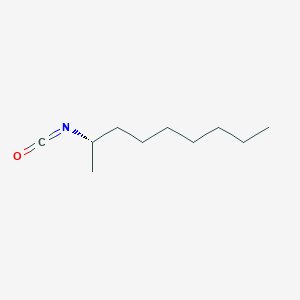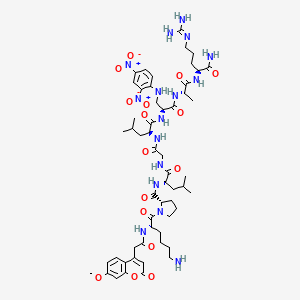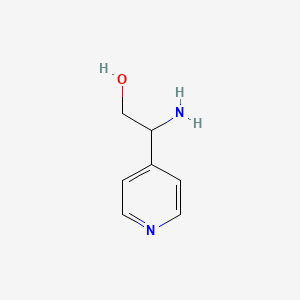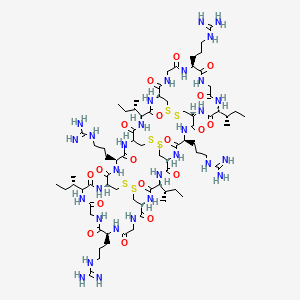
(S)-(+)-2-Nonyl isocyanate
Overview
Description
Isocyanates are a class of liquid compounds which are generally colorless with slight odors . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane foams, thermoplastic elastomers, spandex fibers, and polyurethane paints . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .
Synthesis Analysis
Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile . A smooth and efficient oxidation of isonitriles to isocyanates by DMSO as the oxidant is catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis
Isocyanates are characterized by their physical properties such as being colorless, poisonous, lachrymatory (tearing agent), and flammable . They are soluble in water to 6–10 parts per 100 parts, but they also react with water .Scientific Research Applications
1. Green Chemistry and Safer Alternatives
Isocyanates, including variants like (S)-(+)-2-Nonyl isocyanate, are commonly used in the production of carbamates and ureas, finding numerous commercial applications. However, traditional methods for preparing isocyanates often involve hazardous chemicals. Efforts in green chemistry aim to develop safer substitutes for isocyanates, emphasizing the need for non-hazardous and environmentally friendly alternatives (Sa̧czewski, Kornicka, & Brzozowski, 2006).
2. Biochemistry and Protein Structure Exploration
Isocyanates, including this compound, are useful in exploring protein structures. They have broad reactivity and reversible interactions with enzymes like cholinesterases. This feature aids in understanding enzyme inhibition and the role of isocyanates in biochemical processes (Brown, Green, Cedel, & Cairns, 1987).
3. Mutagenic Potential in Industrial Applications
In industrial contexts, isocyanates such as this compound are scrutinized for their mutagenic potential. Studies reveal that common isocyanates used in polyurethane production show mutagenic effects, highlighting potential health hazards (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
4. Non-Phosgene Syntheses and Environmental Safety
The production of isocyanates typically involves toxic phosgene processes. Research in non-phosgene methods, including for compounds like this compound, focuses on environmental protection and safety, aiming to develop more eco-friendly and less hazardous production methods (Wang, Liu, & Deng, 2017).
5. Skin Exposure Concerns in Occupational Settings
Skin exposure to isocyanates in occupational environments is a growing concern. Studies indicate that exposure to compounds like this compound through skin contact can contribute to the development of occupational asthma, emphasizing the need for improved safety measures (Bello, Herrick, Smith, Woskie, Streicher, Cullen, Liu, & Redlich, 2006).
6. Synthesis and Reactivity of N-Isocyanates
N-Isocyanates, related to this compound, have been a focus of research due to their reactivity and potential applications in synthesizing agrochemicals and pharmaceuticals. Controlled reactivity through masked precursors has opened up new possibilities in the synthesis of complex heterocycles (Vincent-Rocan & Beauchemin, 2016).
7. Alternative Non-Isocyanate Coatings
Research on non-isocyanate coatings, as an alternative to traditional isocyanate-based compounds like this compound, aims to address environmental and safety concerns without compromising performance. This includes the development of novel coatings using non-isocyanate, low VOC materials (Shalati, McBee, Degooyer, Thys, Ven, & Leijzer, 2003).
8. Biological Monitoring in Occupational Exposure
Isocyanates' role as sensitizers and their impact on occupational asthma have led to the development of biological monitoring methods. These methods help assess exposure to compounds like this compound and the effectiveness of control measures in workplaces (Cocker, 2011).
9. Synthesis in Medicinal Chemistry
Isocyanates, including this compound, are instrumental in medicinal chemistry, particularly in synthesizing amines and derivatives through processes like the Curtius rearrangement. This has implications for drug discovery and the development of pharmaceutical agents (Ghosh, Brindisi, & Sarkar, 2018).
10. Non-Isocyanate Polyurethanes
The push for environment-friendly and non-toxic manufacturing processes has led to research in non-isocyanate polyurethanes (NIPUs). These NIPUs, an alternative to traditional isocyanate-based polyurethanes, aim to address environmental concerns while maintaining the desirable properties of polyurethanes (Kathalewar, Joshi, Sabnis, & Malshe, 2013).
Mechanism of Action
Isocyanates, including (S)-(+)-2-Nonyl isocyanate, are electrophiles and are currently thought to cause toxicity by the alkylation of biomolecules . The mechanism of methyl isocyanate was previously suspected to be the carbamylation of hemoglobin, thus interfering with its oxygen-binding capability and causing hypoxia .
Safety and Hazards
Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . The main effects of hazardous exposures are occupational asthma and other lung problems, as well as irritation of the eyes, nose, throat, and skin . They may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
(2S)-2-isocyanatononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMYHDVDLZHAG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313523 | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745783-85-1 | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)



![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)



![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)

